6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine
Overview
Description
6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that contains both triazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been known to exhibit a wide range of pharmacological activities .
Mode of Action
Related compounds have been reported to inhibit phosphodiesterase (pde) in the cardiovascular system .
Biochemical Pathways
Related compounds have been reported to have beneficial properties as antimetabolites in purine biochemical reactions .
Result of Action
Related compounds have been reported to cause cell growth arrest at the g0-g1 stage .
Biochemical Analysis
Biochemical Properties
6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to inhibit the activity of bromodomain-containing proteins such as BRD4, BRD2, and BRD3, with IC50 values less than 5 μmol/L . These interactions are primarily mediated through binding to the bromodomains, thereby preventing the recognition of acetylated lysine residues on histone tails. This inhibition can lead to alterations in gene expression and chromatin structure.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of THP-1 cells, a human monocytic cell line, with an IC50 value of 3.86 μmol/L . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting bromodomain-containing proteins, this compound can disrupt the transcriptional regulation of genes involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the bromodomains of BRD4, BRD2, and BRD3, inhibiting their activity . This binding prevents the recognition of acetylated lysine residues, leading to changes in chromatin structure and gene expression. Additionally, this compound may also interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of bromodomain-containing proteins, resulting in prolonged alterations in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit the activity of bromodomain-containing proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its target proteins.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The primary metabolic pathway involves the oxidation of the bromine atom, followed by conjugation with glutathione . This process is mediated by cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation and elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its lipophilicity and affinity for specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with bromodomain-containing proteins and influences gene expression . Targeting signals and post-translational modifications may direct this compound to specific nuclear compartments, enhancing its efficacy in modulating chromatin structure and transcriptional regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically takes place in dry toluene at 140°C .
Industrial Production Methods
The method’s efficiency and broad substrate scope make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield an amino derivative of the compound .
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders and type 2 diabetes.
Biological Studies: The compound exhibits activities such as acting as RORγt inverse agonists and JAK inhibitors, making it valuable in biological research.
Industrial Applications: Its potential for large-scale synthesis and functional group tolerance make it useful in industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine
- 6-Bromo-[1,2,4]triazolo[4,3-A]pyridine
- 7-Bromo-[1,2,4]triazolo[1,5-A]pyridine
Uniqueness
6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This structure imparts distinct biological activities and makes it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPBELSFCORKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578990 | |
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89167-24-8 | |
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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